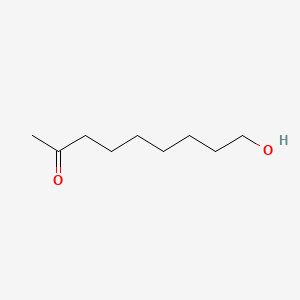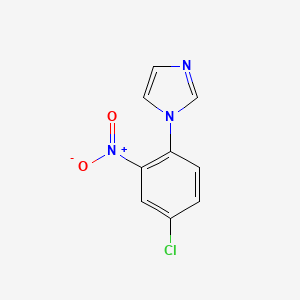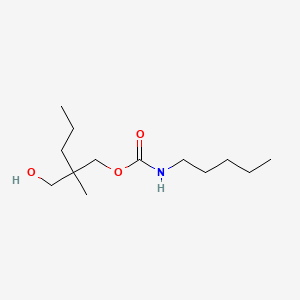![molecular formula C15H21N5O3 B3050416 2-(Hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol CAS No. 25775-85-3](/img/structure/B3050416.png)
2-(Hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of HMBAPO involves several steps. Researchers have investigated various synthetic routes, including enzymatic pathways. Notably, HMBAPO forms part of an alternative non-mevalonate pathway for isoprenoid biosynthesis found in most bacteria. In plants and cyanobacteria, a similar enzyme utilizes ferredoxin instead of flavodoxin .
Chemical Reactions Analysis
HMBAPO participates in several chemical reactions. Notably, it undergoes enzymatic catalysis, converting (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate (an alternative name for 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate) into isopentenyl diphosphate . This reaction involves NAD(P)H and H⁺, resulting in the release of NAD(P)⁺ and water .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has shown that certain derivatives of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, closely related to the compound , possess antimicrobial activities. These compounds were synthesized and demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antibacterial treatments (Sharma, Sharma, & Rane, 2004).
Natural Product Isolation
The compound has been identified in natural product research. For instance, it was isolated from the fruits of Gleditsia caspia, indicating its presence in certain plant species and potentially contributing to their bioactive properties (Shaheen, Hussain, Ragab, & Mohammed, 2010).
Structural and Crystallographic Studies
The compound has been used in crystallographic studies to understand its structural properties. These studies can provide insights into how such compounds interact at the molecular level, which is crucial for drug design and other applications (Mazumder et al., 2001).
Corrosion Inhibition
Research has explored the use of adenosine, a component structurally similar to the target compound, in corrosion inhibition. This application is particularly relevant in protecting metals from corrosion, an important aspect in industrial applications (Sin et al., 2017).
Molecular Docking and Drug Design
The compound and its derivatives have been studied for potential pharmaceutical applications through molecular docking studies. These studies help predict how the compound interacts with various biological targets, which is essential for drug development (Rizwana et al., 2020).
Synthesis of Novel Compounds
The compound has been used as a precursor in the synthesis of new chemical entities. This includes the creation of novel nucleoside analogues, which have potential applications in medicinal chemistry and drug development (Quadrelli et al., 2013).
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-9(2)3-4-16-14-13-15(18-7-17-14)20(8-19-13)12-5-10(22)11(6-21)23-12/h3,7-8,10-12,21-22H,4-6H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJJSCGVSYFLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80948638 | |
| Record name | 9-(2-Deoxypentofuranosyl)-N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25775-85-3 | |
| Record name | NSC121926 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(2-Deoxypentofuranosyl)-N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



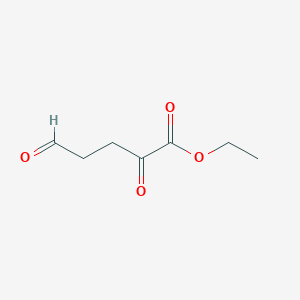




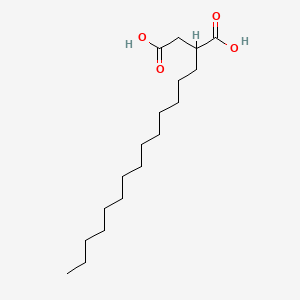
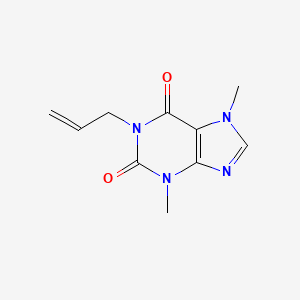
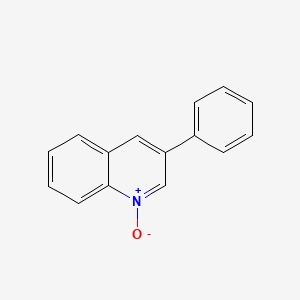
![1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid](/img/structure/B3050347.png)

